(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
Overview
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a phenyl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:
Protection of the Amino Group: The amino group of the starting material is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium bicarbonate. This forms the benzyloxycarbonyl-protected amino acid.
Formation of the Propanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to introduce the propanoic acid backbone. This may involve the use of reagents such as diethyl malonate and subsequent hydrolysis and decarboxylation steps.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput purification methods such as preparative HPLC (High-Performance Liquid Chromatography) ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., methylamine, ethylamine) and coupling agents (e.g., EDC, DCC).
Major Products Formed
Hydrogenation: Removal of the benzyloxycarbonyl group to yield the free amino acid.
Esterification: Formation of esters such as methyl ester or ethyl ester derivatives.
Amidation: Formation of amide derivatives.
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be removed by hydrogenation, allowing the free amino group to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-phenylpropanoic acid: Lacks the benzyloxycarbonyl protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group.
Uniqueness
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
(3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLWVWXBAHGGO-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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